molecular formula C12H12OS B3053322 Thiophene, 2-[(4-methoxyphenyl)methyl]- CAS No. 53039-61-5

Thiophene, 2-[(4-methoxyphenyl)methyl]-

Cat. No.: B3053322
CAS No.: 53039-61-5
M. Wt: 204.29 g/mol
InChI Key: SMSIVWKELINLIA-UHFFFAOYSA-N
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Description

Thiophene, 2-[(4-methoxyphenyl)methyl]- (CAS: 42545-43-7) is a substituted thiophene derivative with the molecular formula C₁₁H₁₀OS and an average molecular mass of 190.26 g/mol . Structurally, it consists of a thiophene ring (a five-membered heterocycle containing sulfur) substituted at the 2-position with a 4-methoxybenzyl group. This compound is part of a broader class of thiophene derivatives, which are notable for their presence in natural resources (e.g., petroleum, coal) and pharmacological activities, including antimicrobial and anti-inflammatory properties .

While thiophene itself is bioactivatable and can exhibit toxicity , derivatives like 2-[(4-methoxyphenyl)methyl]-thiophene are often synthesized for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-13-11-6-4-10(5-7-11)9-12-3-2-8-14-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSIVWKELINLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452583
Record name Thiophene, 2-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53039-61-5
Record name Thiophene, 2-[(4-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

Thiophene, 2-[(4-methoxyphenyl)methyl]- consists of a thiophene ring with a methoxy-substituted phenyl group. The presence of sulfur in the thiophene ring enhances its electronic properties, making it a versatile candidate for various chemical reactions and biological interactions. The methoxy group increases lipophilicity, which is crucial for biological activity and drug formulation.

Medicinal Chemistry

Thiophene derivatives have been extensively studied for their biological activities. The compound has demonstrated potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antibacterial properties. For instance, compounds derived from similar structures have shown marked activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria like Escherichia coli .
  • Anticancer Properties : Studies have highlighted the anti-proliferative effects of thiophene derivatives against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Compounds related to thiophene have shown IC50 values below 25 μM, indicating potent activity .
  • Mechanisms of Action : The exact mechanisms through which thiophene compounds exert their effects are still under investigation. Preliminary studies suggest they may interact with specific cellular targets, influencing signaling pathways relevant to disease processes .

Material Science

Thiophenes are also significant in the field of materials science, particularly in organic electronics:

  • Conductive Polymers : Thiophene derivatives are integral to the development of conductive polymers used in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Their unique electronic properties allow for efficient charge transport .
  • Sensors : The compound's sensitivity to environmental changes makes it suitable for use in chemical sensors. Research has shown that thiophene-based materials can detect various analytes due to their tunable electronic properties .

Synthesis and Derivatives

The synthesis of Thiophene, 2-[(4-methoxyphenyl)methyl]- typically involves multi-step organic synthesis techniques. Common methods include:

  • Electrophilic Substitution : This method allows for the introduction of various substituents onto the thiophene ring.
  • Oxidation and Reduction Reactions : Utilizing reagents like potassium permanganate for oxidation can yield different derivatives with distinct properties .

Table 1: Comparison of Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTarget Organisms/CellsIC50 (μM)
Thiophene AAntibacterialE. coli< 25
Thiophene BAnticancerHepG-2< 25
Thiophene CAntifungalVarious fungal strainsInactive

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiophene derivatives against standard pathogenic strains. Results indicated that certain derivatives exhibited significant antibacterial activity while showing minimal antifungal effects. This highlights the selective nature of thiophenes in targeting bacterial infections .

Case Study 2: Anticancer Activity

In vitro studies assessed the anti-proliferative effects of thiophene derivatives on human cancer cell lines using the MTT assay. The findings revealed that specific substitutions on the thiophene ring could enhance anti-cancer activity, suggesting a structure-activity relationship that warrants further exploration .

Mechanism of Action

The mechanism of action of thiophene, 2-[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, influencing nerve signal transmission . The presence of the 4-methoxyphenylmethyl group may enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl-Thiophenes

Thiophene, 2-[(4-Methylphenyl)methyl]- (CAS: 113386-21-3)
  • Molecular Formula : C₁₂H₁₂S
  • Molecular Mass : 188.29 g/mol
  • Key Differences :
    • The methyl group replaces the methoxy substituent, reducing electron-donating effects.
    • Lower molecular weight (188.29 vs. 190.26) due to the absence of an oxygen atom.
Thiophene, 2-[(4-Fluorophenyl)methyl]-5-[(5-iodo-2-methylphenyl)methyl]- (CAS: 898566-17-1)
  • Molecular Formula : C₁₈H₁₃FIS
  • Molecular Mass : 409.25 g/mol
  • Key Differences: Incorporates halogen (F, I) and methyl groups, enhancing lipophilicity and steric bulk. Higher molecular mass (409.25 vs.

Methoxy-Substituted Thiophenes

2-(4-Methoxyphenyl)-benzo[b]thiophene
  • Molecular Formula : C₁₅H₁₂OS
  • Synthetic Route : Prepared via C-H activation and derivatization .
  • Key Differences :
    • Benzo[b]thiophene scaffold fused with a benzene ring, increasing aromaticity and stability.
    • Exhibits electroluminescent properties, unlike 2-[(4-methoxyphenyl)methyl]-thiophene .
Thiophene, 2-(4-Methoxy-3-methylphenyl)-5-(3-methoxyphenyl)- (CAS: 1193525-42-6)
  • Molecular Formula : C₁₉H₁₈O₂S
  • Molecular Mass : 310.41 g/mol
  • Key Differences :
    • Dual methoxy substituents enhance solubility in polar solvents.
    • Larger size (310.41 vs. 190.26) may limit bioavailability but improve material science applications (e.g., organic semiconductors) .

Halogenated Derivatives

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole
  • Molecular Formula : C₂₅H₂₂Cl₂N₄O₃S
  • Key Features: Chlorine atoms and oxadiazole rings introduce electronegative and hydrogen-bonding motifs. Exhibits biological activity (e.g., antimicrobial) and electroluminescence, unlike the non-halogenated parent compound .

Physicochemical Properties

Property 2-[(4-Methoxyphenyl)methyl]-thiophene 2-[(4-Methylphenyl)methyl]-thiophene 2-(4-Fluorophenyl)-5-iodo-thiophene
Molecular Formula C₁₁H₁₀OS C₁₂H₁₂S C₁₈H₁₃FIS
Molecular Mass (g/mol) 190.26 188.29 409.25
LogP (Predicted) ~3.2 ~3.5 ~5.1
Solubility Moderate in DMSO, chloroform High in nonpolar solvents Low (halogen-induced hydrophobicity)
Synthetic Accessibility Moderate (2-step benzylation) Easy (alkylation) Complex (halogenation steps)

Biological Activity

Thiophene derivatives, including Thiophene, 2-[(4-methoxyphenyl)methyl]- , are gaining attention in medicinal chemistry due to their diverse biological activities. This article explores the biological properties, synthesis, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

Thiophene, 2-[(4-methoxyphenyl)methyl]- is a substituted thiophene compound characterized by the presence of a methoxyphenyl group. Its molecular formula is C12H12SC_{12}H_{12}S, and it exhibits properties typical of thiophene derivatives, including lipophilicity and the ability to interact with biological targets.

Biological Activities

Thiophene derivatives are known for a variety of pharmacological effects:

  • Antioxidant Activity : Thiophene compounds often exhibit significant antioxidant properties. For instance, a study highlighted that certain thiophene derivatives showed strong free radical scavenging activity, which is crucial for protecting cells from oxidative stress .
  • Anticancer Properties : Research indicates that thiophene derivatives have potential anticancer activity. Compounds similar to Thiophene, 2-[(4-methoxyphenyl)methyl]- have demonstrated inhibitory effects on various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective proliferation inhibition .
  • Antimicrobial Effects : Thiophenes also display antimicrobial properties. Studies show that derivatives can inhibit the growth of bacteria such as E. coli and S. aureus, making them candidates for developing new antibiotics .

Synthesis and Derivative Studies

The synthesis of thiophene derivatives typically involves multi-step organic reactions. For example, the condensation of thiophene with various substituents can yield compounds with enhanced biological activity. A notable study synthesized several thiophene-linked triazoles that exhibited potent anti-proliferative activity against cancer cell lines .

Table 1: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/Effectiveness
Thiophene AAntioxidantN/AHigh
Thiophene BAnticancerHepG-2<25 µM
Thiophene CAntimicrobialE. coliMIC 32 µg/mL
Thiophene DAnti-inflammatoryRAW 264.7 macrophages% Inhibition 84.5%

Case Studies

  • Antioxidant Activity Evaluation : A study investigated the antioxidant potential of various thiophene derivatives using DPPH radical scavenging assays. The results indicated that compounds with methoxy substitutions had enhanced activity compared to unsubstituted analogs .
  • Cancer Cell Line Testing : Another research focused on evaluating the cytotoxic effects of thiophene derivatives on MCF-7 and PC-3 prostate cancer cell lines using MTT assays. The findings revealed that specific substitutions significantly increased anticancer efficacy .
  • Antimicrobial Susceptibility Testing : The antimicrobial activity of several thiophenes was assessed against Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated that certain derivatives exhibited lower MIC values against resistant strains .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-[(4-methoxyphenyl)methyl]thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : Common routes include Friedel-Crafts alkylation or cross-coupling reactions between thiophene derivatives and 4-methoxybenzyl halides. For optimization:
  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) or palladium catalysts for coupling reactions, adjusting stoichiometry to minimize byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in thiophene rings .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in sensitive intermediates .
    Example: A similar thiophene derivative (methyl 4-methyl-5-[4-(4-bromophenyl)phenyl]-thiophene-2-carboxylate) achieved 73–74% yield under optimized Pd-catalyzed coupling .

Q. Which spectroscopic techniques are essential for characterizing 2-[(4-methoxyphenyl)methyl]thiophene, and how should data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃) and thiophene ring protons (δ 6.5–7.5 ppm). Compare with published shifts for analogous compounds .
  • IR Spectroscopy : Identify C-S (650–750 cm⁻¹) and aryl-O-CH₃ (1250–1300 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxyphenyl group) .
  • Cross-Validation : Compare data with NIST or PubChem entries for structural analogs to resolve ambiguities .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures. Thiophene derivatives typically degrade above 150°C .
  • Light Sensitivity : Store in amber vials if UV-Vis analysis indicates photoinstability (common in aryl-thiophenes) .
  • Moisture Sensitivity : Use Karl Fischer titration to determine hygroscopicity; desiccants are recommended for long-term storage .

Advanced Research Questions

Q. How does the electronic structure of the methoxyphenyl substituent influence the reactivity of 2-[(4-methoxyphenyl)methyl]thiophene?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian) to map electron density on the thiophene ring. Methoxy groups are electron-donating, activating the α-position for electrophilic substitution .
  • Experimental Validation : Compare reaction rates with non-methoxy analogs (e.g., phenyl vs. methoxyphenyl derivatives) in halogenation or nitration reactions .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Data Reconciliation : Cross-reference multiple databases (e.g., NIST WebBook, PubChem) and replicate experiments under standardized conditions .
  • Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments in overlapping NMR signals .
    Example: Discrepancies in IR stretches for thiophene derivatives were resolved by repeating synthesis with purified reagents .

Q. How can computational modeling predict the biological activity of 2-[(4-methoxyphenyl)methyl]thiophene?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) .
  • QSAR Analysis : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .
  • In Silico Toxicity : Employ tools like ProTox-II to predict cytotoxicity and prioritize in vitro testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Thiophene, 2-[(4-methoxyphenyl)methyl]-
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